molecular formula C30H31N5O2S B2696023 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-30-5

5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2696023
CAS RN: 851810-30-5
M. Wt: 525.67
InChI Key: QQIHSKSLVGRWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C30H31N5O2S and its molecular weight is 525.67. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, discovering that some compounds exhibited good or moderate activities against tested microorganisms. This research highlights the potential use of triazole derivatives in developing new antimicrobial agents, suggesting that similar structural compounds could have applications in combating infectious diseases (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Activities

Another area of interest is the exploration of triazole derivatives as anticancer agents. Minegishi et al. (2015) discovered that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound related in structural complexity to the one , showed promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This indicates the potential of triazole derivatives in cancer research, particularly as tubulin polymerization inhibitors, which could lead to new therapeutic options for cancer treatment (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

Pharmacological Evaluation

The pharmacological potential of triazole derivatives is also evident in their evaluation as receptor ligands. For instance, compounds with triazole cores have been evaluated for their affinity and selectivity towards various receptors, indicating their potential in developing drugs targeting specific receptors. Such studies underscore the significance of triazole derivatives in medicinal chemistry, offering a foundation for the development of new pharmacological agents (Carling, Moore, Street, Wild, Isted, Leeson, Thomas, O'connor, Mckernan, Quirk, Cook, Atack, Wafford, Thompson, Dawson, Ferris, & Castro, 2004).

Mechanism of Action

properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2S/c1-21-31-30-35(32-21)29(36)28(38-30)27(24-13-15-25(37-2)16-14-24)34-19-17-33(18-20-34)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26-27,36H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIHSKSLVGRWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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